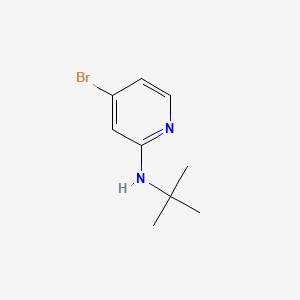

4-Bromo-N-(tert-butyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-tert-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREZMLIFOKKBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721021 | |

| Record name | 4-Bromo-N-tert-butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-02-9 | |

| Record name | 4-Bromo-N-tert-butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted aminopyridine that holds potential as a valuable building block in medicinal chemistry and materials science. Its structural features—a pyridine ring, a bromine atom, and a bulky tert-butyl group—offer multiple avenues for synthetic modification and diverse pharmacological interactions. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol, and predicted spectroscopic characteristics. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon established knowledge of related substituted aminopyridines to discuss its potential applications in drug discovery and its likely chemical reactivity. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound in their work.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and an N-tert-butylamino group at the 2-position.

| Property | Value | Source |

| CAS Number | 1256819-02-9 | [1] |

| Molecular Formula | C₉H₁₃BrN₂ | [1] |

| Molecular Weight | 229.12 g/mol | [1] |

| Canonical SMILES | CC(C)(C)NC1=NC=CC(=C1)Br | Inferred |

| Physical State | Solid (Predicted) | Inferred |

| Purity | ≥98% (As offered by suppliers) | [1] |

Potential Synthesis and Experimental Protocols

Proposed Synthesis: Nucleophilic Aromatic Substitution

This proposed method utilizes 2,4-dibromopyridine as the starting material and tert-butylamine as the nucleophile. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack, as compared to the 4-position, should favor the desired product formation.

Reaction:

2,4-dibromopyridine + tert-butylamine → this compound

Reagents and Materials:

-

2,4-dibromopyridine

-

tert-butylamine

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Experimental Protocol:

-

To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable solvent such as DMF, add tert-butylamine (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents).

-

The reaction mixture is then heated, for example, to 80-120 °C, under an inert atmosphere.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found in the available literature. However, the expected key features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is expected to show characteristic peaks.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350-3310 | A single, weak to medium band, characteristic of a secondary amine.[2] |

| C-H Stretch (tert-butyl) | 2950-2850 | Strong, sharp peaks from the methyl groups. |

| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 | Multiple bands of variable intensity. |

| C-N Stretch (Aromatic Amine) | 1335-1250 | A medium to strong band.[2] |

| C-Br Stretch | 600-500 | A weak to medium band in the fingerprint region. |

| N-H Wag | 910-665 | A broad band characteristic of primary and secondary amines.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

tert-butyl protons: A singlet around δ 1.3-1.5 ppm (9H).

-

NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Pyridine protons: Three aromatic protons will be present, likely as a doublet, a singlet, and a doublet of doublets, with chemical shifts in the range of δ 6.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants.

¹³C NMR:

-

tert-butyl carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Pyridine carbons: Five signals in the aromatic region, with the carbon attached to the bromine being significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks of roughly equal intensity). Fragmentation would likely involve the loss of a methyl group or the entire tert-butyl group.

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[3][4][5][6] While the specific activity of this compound is not documented, its structure suggests several potential areas of application.

As a Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors/donors, and the substituents on the ring can be modified to achieve selectivity and potency for specific kinases. The bromine atom at the 4-position provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a large chemical space.

As a Modulator of Phosphodiesterases (PDEs)

Substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Agents

The pyridine ring is a core component of many natural and synthetic antimicrobial agents.[4][5][6] The specific substitution pattern of this compound could impart activity against various bacterial or fungal strains.

Caption: Logical relationships of the structural components of this compound to its potential in drug discovery.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structure is amenable to a variety of synthetic transformations, making it an attractive starting point for the development of novel compounds with potential therapeutic applications. While detailed experimental data is currently lacking, this guide provides a solid foundation of its known properties, a plausible synthetic route, and predicted spectroscopic features. It is hoped that this document will stimulate further research into the chemistry and biological activity of this and related compounds, ultimately contributing to the advancement of drug discovery and materials science.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 4-Bromo-N-(tert-butyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1256819-02-9 | - |

| Molecular Formula | C₉H₁₃BrN₂ | - |

| Molecular Weight | 229.12 g/mol | - |

| Predicted Boiling Point | 294.4 ± 25.0 °C | - |

Proposed Synthetic Route and Experimental Protocol

A plausible synthetic route for this compound involves the N-alkylation of 2-amino-4-bromopyridine with a suitable tert-butylating agent. A common method for introducing a tert-butyl group onto an amine is through reaction with tert-butyl bromide in the presence of a non-nucleophilic base to prevent dehydrohalogenation of the alkyl halide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a non-nucleophilic base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: After stirring for 30 minutes, tert-butyl bromide (1.1 eq) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the target compound.

In-depth Technical Guide: 4-bromo-N-tert-butylpyridin-2-amine (CAS Number 1256819-02-9)

Disclaimer: This document summarizes the publicly available information for 4-bromo-N-tert-butylpyridin-2-amine. A comprehensive search of scientific literature and chemical databases yielded limited specific experimental data for this compound. Much of the available information is predicted or inferred from related compounds.

Chemical Identity and Structure

4-bromo-N-tert-butylpyridin-2-amine is a substituted pyridine derivative. The structure consists of a pyridine ring brominated at the 4-position and substituted with a tert-butylamino group at the 2-position.

| Property | Value | Source |

| CAS Number | 1256819-02-9 | [1][2] |

| IUPAC Name | 4-bromo-N-(tert-butyl)pyridin-2-amine | [1] |

| Synonyms | 2-Pyridinamine, 4-bromo-N-(1,1-dimethylethyl)- | N/A |

| Molecular Formula | C₉H₁₃BrN₂ | [1][2] |

| Molecular Weight | 229.12 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)NC1=NC=CC(=C1)Br | N/A |

Physicochemical Properties

Detailed experimental physicochemical data for 4-bromo-N-tert-butylpyridin-2-amine is scarce. The following table summarizes the available predicted data.

| Property | Predicted Value | Source |

| Boiling Point | 294.4 ± 25.0 °C | N/A |

| Density | 1.364 ± 0.06 g/cm³ | N/A |

| pKa | 6.48 ± 0.10 | N/A |

| Melting Point | Not available | |

| Solubility | Not available |

Note: No experimental data for melting point, solubility, or spectroscopic analyses (NMR, IR, Mass Spectrometry) were found in the public domain for this specific compound.

Pharmacological and Biological Properties

There is currently no publicly available information regarding the pharmacological or biological properties of 4-bromo-N-tert-butylpyridin-2-amine. Brominated pyridine derivatives are recognized as important intermediates in the synthesis of biologically active molecules in the field of medicinal chemistry. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate more complex molecular architectures. However, no specific biological activity, mechanism of action, or implication in any signaling pathway has been reported for 4-bromo-N-tert-butylpyridin-2-amine itself.

Experimental Protocols

A detailed, experimentally validated synthesis protocol for 4-bromo-N-tert-butylpyridin-2-amine is not available in the reviewed literature. General synthetic strategies for related brominated pyridines often involve the direct bromination of the corresponding pyridine precursor. The regioselectivity of such reactions can be influenced by the nature and position of existing substituents on the pyridine ring.

Visualizations

Due to the lack of information on signaling pathways or defined experimental workflows involving 4-bromo-N-tert-butylpyridin-2-amine, no diagrams can be generated at this time.

Summary and Future Outlook

4-bromo-N-tert-butylpyridin-2-amine is a chemical compound for which basic identifying information is available. However, there is a significant gap in the publicly accessible knowledge regarding its experimental physicochemical properties, its biological activity, and detailed protocols for its synthesis and handling.

For researchers and drug development professionals, this compound may represent an opportunity for exploration as a building block in the synthesis of novel chemical entities. Future work should focus on the experimental determination of its fundamental properties and the investigation of its potential biological activities. The lack of current data underscores the novelty of this particular chemical structure within the broader landscape of pyridine chemistry.

References

A Comprehensive Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted aminopyridine with the definitive IUPAC name This compound . This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for the development of novel therapeutic agents. Substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade, suggesting the potential for this compound in the treatment of inflammatory diseases.[1][2][3][4][5] This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a stable organic compound with the following key properties:

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1256819-02-9 | [6][7] |

| Molecular Formula | C₉H₁₃BrN₂ | [6] |

| Molecular Weight | 229.12 g/mol | [6] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥97.0% (typical) | [6][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-functionalized pyridine ring. A common strategy involves the synthesis of the key intermediate, 2-amino-4-bromopyridine, followed by N-alkylation.

Synthesis of 2-Amino-4-bromopyridine Intermediate

A prevalent method for the synthesis of 2-amino-4-bromopyridine involves a multi-step process starting from 4-bromopyridine hydrochloride. This process includes esterification, amination, and a Hofmann degradation reaction.[9]

Experimental Protocol for 2-Amino-4-bromopyridine Synthesis (via Hofmann Degradation): [9]

-

Esterification: 4-bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.

-

Amination: The crude ester is then subjected to an amination reaction to produce 4-bromo-2-pyridinecarboxamide.

-

Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield the final product, 2-Amino-4-bromopyridine.

Another documented method involves the reduction of 2,4-dibromopyridine-N-oxide.[10]

Experimental Protocol for 2-Amino-4-bromopyridine Synthesis (via Reduction): [10]

-

Ammoniation: 2,4-dibromopyridine-N-oxide undergoes an ammoniation reaction with ammonia water.

-

Reduction: The resulting intermediate is then reduced to yield 2-amino-4-bromopyridine.

N-Alkylation to Yield this compound

While a specific detailed protocol for the direct N-tert-butylation of 2-amino-4-bromopyridine was not found in the immediate search, a general approach can be inferred from standard organic synthesis techniques. This would typically involve the reaction of 2-amino-4-bromopyridine with a tert-butylating agent, such as tert-butyl bromide or isobutylene, under appropriate basic conditions.

A related synthetic route involves the protection of the amino group of 2-amino-4-bromopyridine with a tert-butoxycarbonyl (Boc) group, which can be subsequently removed.

Logical Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathway Involvement

Substituted aminopyridines are recognized for their inhibitory effects on phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines.[1][2][3][4][5]

Potential PDE4 Inhibition Signaling Pathway:

Caption: Proposed mechanism of action via PDE4 inhibition.

Applications in Drug Discovery and Research

The structural motif of this compound makes it a valuable building block in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The tert-butyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Given the established role of PDE4 inhibitors in treating inflammatory conditions, this compound and its derivatives are promising candidates for the development of new therapies for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][8]

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of anti-inflammatory agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a likely mechanism of action through the inhibition of the PDE4 enzyme. Further research is warranted to fully elucidate its pharmacological profile, including its specific inhibitory activity against PDE4 isoforms and its in vivo efficacy and safety. This technical guide serves as a foundational resource for researchers and scientists working with this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Bromo-N-(tert-butyl)pyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research. The document details the synthesis of its key precursor, 2-amino-4-bromopyridine, through multiple established pathways and explores the subsequent N-tert-butylation to yield the final product. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Synthesis of the Precursor: 2-Amino-4-bromopyridine

The synthesis of 2-amino-4-bromopyridine is a critical first step. Several methods have been developed, each with its own advantages in terms of starting materials, yield, and scalability. Below are three prominent synthetic strategies.

Route 1: From 2,4-Dibromopyridine-N-oxide

This two-step method involves the amination of 2,4-dibromopyridine-N-oxide followed by a reduction to yield 2-amino-4-bromopyridine. This route is advantageous due to its relatively high overall yield and the use of readily available starting materials.[1]

Experimental Protocol:

Step 1: Amination of 2,4-Dibromopyridine-N-oxide In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is reacted with aqueous ammonia. The mass ratio of 2,4-dibromopyridine-N-oxide to aqueous ammonia is typically between 1:2.5 and 1:5.0. The reaction mixture is heated to a temperature in the range of 60–110 °C.

Step 2: Reduction to 2-Amino-4-bromopyridine The intermediate from the amination step is then reduced to the final product. This can be achieved through two primary methods:

-

Iron Powder Reduction: The intermediate is dissolved in ethanol, and reduced iron powder (approximately 10 equivalents) along with a small amount of concentrated hydrochloric acid is added. The mixture is heated to reflux (around 76 °C) for 5 hours. After cooling, the reaction mixture is filtered through diatomite, and the filtrate is concentrated. The product is then precipitated by adding water, filtered, washed, and dried.

-

Catalytic Hydrogenation: The intermediate is dissolved in methanol, and Raney Nickel is added as the catalyst. The reaction is carried out under a hydrogen atmosphere at normal pressure with stirring for about 8 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The product is precipitated with water, filtered, washed, and dried.

Quantitative Data for Route 1:

| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Amination | 2,4-Dibromopyridine-N-oxide, Aqueous Ammonia | - | 60-110 | - | - | - |

| Reduction (Iron) | Aminated Intermediate | Reduced Iron Powder, HCl | 76 | 5 | 80.5 | 99 |

| Reduction (H₂) | Aminated Intermediate | Raney Nickel | Room Temp. | 8 | 79.5 | 98 |

Caption: Synthesis of 2-Amino-4-bromopyridine via Hofmann Degradation.

Route 3: Deprotection of tert-Butyl (4-bromopyridin-2-yl)carbamate

This method involves the deprotection of a Boc-protected precursor, which can be synthesized from 2-amino-4-bromopyridine. This route is particularly useful for laboratory-scale synthesis.

Experimental Protocol:

Step 1: Boc Protection of 2-Amino-4-bromopyridine To a solution of 2-amino-4-bromopyridine (519 mg) in anhydrous THF (15 mL) at -5 °C, lithium bis(trimethylsilyl)amide (1 M solution in hexane, 6 mL) is slowly added. After 10 minutes, di-tert-butyl dicarbonate (654 mg) is added, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield tert-butyl (4-bromopyridin-2-yl)carbamate. [2] Step 2: Deprotection to 2-Amino-4-bromopyridine tert-Butyl (4-bromopyridin-2-yl)carbamate (200 mg, 0.73 mmol) is suspended in water (1 mL), and hydrobromic acid (1 mL, 48 wt% aqueous solution) is added. The mixture is stirred at room temperature for 16 hours. The reaction mixture is then poured into aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is purified by column chromatography. [3] Quantitative Data for Route 3:

| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Boc Protection | 2-Amino-4-bromopyridine | Di-tert-butyl dicarbonate, LiHMDS | -5 to Room Temp. | 1 | 96 |

| Deprotection | tert-Butyl (4-bromopyridin-2-yl)carbamate | HBr (48%) | Room Temp. | 16 | 58 |

Reaction Pathway for Route 3

Caption: Boc-Protection and Deprotection of 2-Amino-4-bromopyridine.

Synthesis of this compound

The final step in the synthesis is the N-tert-butylation of a suitable precursor. A plausible and efficient method for this transformation is the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination of 2,4-Dibromopyridine

This approach involves the palladium-catalyzed cross-coupling of 2,4-dibromopyridine with tert-butylamine. This reaction selectively forms the C-N bond at the 2-position of the pyridine ring.

Experimental Protocol (General):

A general procedure for the Buchwald-Hartwig amination of a bromopyridine with an amine is as follows. In a reaction vessel under an inert atmosphere, the bromopyridine, the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2-3 equivalents) are combined in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated, typically in the range of 80-110 °C, until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

The following table provides representative conditions for a Buchwald-Hartwig amination, which can be adapted for the specific synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Amine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | Reflux | 16 | ~65 |

Reaction Pathway for Buchwald-Hartwig Amination

Caption: Synthesis via Buchwald-Hartwig Amination.

Conclusion

This guide has outlined several viable synthetic pathways for the preparation of this compound and its essential precursor, 2-amino-4-bromopyridine. The choice of a specific route will depend on factors such as the desired scale of production, cost of starting materials, and available laboratory equipment. The provided experimental protocols and quantitative data serve as a valuable starting point for researchers in the field of drug discovery and development.

References

4-Bromo-N-(tert-butyl)pyridin-2-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted pyridinamine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the tert-butyl group can influence solubility and metabolic stability. This guide provides a summary of the key molecular properties, a generalized synthetic approach, and a hypothetical workflow for its application in a drug discovery context.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₃BrN₂[1] |

| Molecular Weight | 229.12 g/mol [1] |

| CAS Number | 1256819-02-9[1] |

Experimental Protocols: A Generalized Synthetic Approach

Hypothetical Synthesis of this compound:

A potential synthetic route could involve the nucleophilic aromatic substitution of a di-halogenated pyridine, such as 2,4-dibromopyridine, with tert-butylamine. This reaction would likely require a catalyst, such as a palladium complex, and a base to proceed efficiently.

Generalized Reaction Scheme:

-

Starting Materials: 2,4-Dibromopyridine, tert-Butylamine

-

Reagents: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Solvent: An inert solvent such as toluene or dioxane.

-

Procedure:

-

To an oven-dried reaction vessel, add 2,4-dibromopyridine, the palladium catalyst, and the phosphine ligand.

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

The solvent and tert-butylamine are added, followed by the base.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.

-

The crude product is then purified by column chromatography to yield this compound.

-

Note: This is a generalized protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.

Application in Drug Discovery: A Hypothetical Workflow

While specific biological activities or signaling pathways involving this compound are not documented, its structure suggests its utility as an intermediate in a drug discovery program. The following diagram illustrates a hypothetical workflow where this compound could be utilized in the synthesis of a library of compounds for biological screening.

Caption: Hypothetical drug discovery workflow utilizing this compound.

This workflow illustrates the use of this compound as a starting scaffold. Through parallel synthesis techniques like Suzuki or Buchwald-Hartwig coupling, the bromine atom can be substituted with a variety of other chemical groups ("Diverse Building Blocks") to generate a library of related compounds. This library can then be screened for activity against a specific biological target. Promising "hits" from the screen undergo further medicinal chemistry efforts in the "Lead Optimization" phase to improve their potency, selectivity, and drug-like properties, ultimately leading to a potential "Candidate Drug".

References

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic approaches for the novel compound 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the limited availability of experimental data for this specific molecule, this guide combines reported information with predicted properties and established synthetic methodologies for structurally related compounds.

Chemical and Physical Properties

This compound is a substituted aminopyridine with potential applications as a building block in medicinal chemistry and materials science. Its core structure consists of a pyridine ring substituted with a bromine atom, an amino group, and a tert-butyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256819-02-9 | [1] |

| Molecular Formula | C₉H₁₃BrN₂ | [1] |

| Molecular Weight | 229.12 g/mol | [1] |

| Appearance | Solid (Predicted) | - |

| Melting Point | Not Reported | - |

| Boiling Point | 294.4 ± 25.0 °C (Predicted) | |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | |

| Purity | Available at >98% | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - tert-Butyl protons: A singlet around δ 1.3-1.5 ppm (9H).- Aromatic protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton at position 3 would likely be a doublet, the proton at position 5 a doublet, and the proton at position 6 a doublet of doublets, with coupling constants typical for pyridines.- NH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - tert-Butyl carbons: Two signals, one for the quaternary carbon around δ 50-60 ppm and one for the methyl carbons around δ 28-32 ppm.- Pyridine carbons: Four signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine (C4) would be significantly shifted. |

| Mass Spec. | - (M)+• and (M+2)+•: Isotopic peaks of approximately equal intensity for the bromine atom, with m/z values corresponding to the molecular weight (229.04 for ⁷⁹Br and 231.04 for ⁸¹Br).- Fragmentation: A significant fragment corresponding to the loss of the tert-butyl group (M-57). |

Experimental Protocols: A Plausible Synthetic Approach

A specific, validated synthesis for this compound has not been published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines. The following protocol describes a potential two-step synthesis starting from commercially available 2-amino-4-bromopyridine.

Experimental Workflow Diagram

Caption: A plausible workflow for the synthesis and characterization of this compound.

Step 1: Synthesis of this compound

This procedure is adapted from general methods for the N-alkylation of aminopyridines.

-

Materials:

-

2-Amino-4-bromopyridine

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

-

Procedure:

-

To a solution of 2-amino-4-bromopyridine (1.0 eq) in tert-butanol (5-10 volumes), slowly add concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Step 2: Characterization

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

The melting point of the solid product should be determined.

Logical Relationships in Synthesis

The synthesis of the target compound relies on a logical sequence of chemical transformations.

Synthesis Logic Diagram

Caption: The logical progression from starting material to the final product in the proposed synthesis.

Potential Applications and Future Research

Substituted bromopyridines are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the synthesis of more complex molecules. The presence of the N-tert-butyl group can influence the electronic properties and steric environment of the pyridine ring, potentially leading to novel biological activities or material properties.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol.

-

Full experimental characterization of the compound.

-

Exploration of its utility in the synthesis of novel compounds for drug discovery and materials science.

Disclaimer: The information provided in this guide, particularly the experimental protocols and spectroscopic data, is based on chemical principles and data from related compounds. It should be used for informational purposes only. Any experimental work should be conducted by qualified professionals in a suitably equipped laboratory with appropriate safety precautions.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from analogous substituted pyridines to offer a comprehensive and scientifically grounded prediction. This document is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.0 - 8.2 | Doublet (d) | ~2.0 | 1H |

| H-5 (Pyridine) | 7.4 - 7.6 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H |

| H-3 (Pyridine) | 6.5 - 6.7 | Doublet (d) | ~8.0 | 1H |

| NH (Amine) | 4.5 - 5.5 | Singlet (s, broad) | - | 1H |

| C(CH₃)₃ (tert-butyl) | 1.3 - 1.5 | Singlet (s) | - | 9H |

Structural and Spectral Correlation

The following diagram illustrates the chemical structure of this compound and the assignment of its proton signals in the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | zg30 (or equivalent) |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 - 2.0 s |

| Acquisition Time | 3 - 4 s |

| Spectral Width | -2 to 12 ppm |

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Rationale for Predicted Spectrum

The predicted chemical shifts are based on the following electronic effects of the substituents on the pyridine ring:

-

-NH(tert-butyl) group (at C-2): This is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm) of the ortho (H-3) and para (H-5) protons.

-

-Br group (at C-4): This is an electron-withdrawing group via induction but can be a weak electron-donating group via resonance. Its effect on the chemical shifts of the adjacent protons (H-3 and H-5) will be less pronounced than the amino group. The bromine atom will cause a downfield shift of the adjacent protons.

-

H-6: This proton is ortho to the nitrogen atom in the pyridine ring, which is electron-withdrawing, leading to a significant downfield shift, making it the most deshielded of the aromatic protons.

-

tert-butyl group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 1.3-1.5 ppm.

-

NH proton: The chemical shift of the amine proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

The predicted coupling constants are based on typical ortho (~8.0 Hz) and meta (~2.0 Hz) couplings observed in pyridine systems.

This guide provides a robust framework for the ¹H NMR analysis of this compound. Experimental verification is recommended to confirm these predictions.

The Diverse Biological Activities of Substituted Pyridin-2-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-2-amines represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound class, with a focus on their roles as kinase inhibitors, antitumor agents, and antimicrobial compounds. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in this area.

Kinase Inhibitory Activity

Substituted pyridin-2-amines have emerged as a prominent class of kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases. Their ability to be readily functionalized allows for the fine-tuning of their binding affinities and selectivity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) Inhibition

VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 is a validated therapeutic strategy in oncology.

A notable example is the N-(1,3-thiazol-2-yl)pyridin-2-amine series, which has been identified as potent inhibitors of KDR kinase.[1] The development of this class was guided by modifying an azo-dye lead compound, resulting in potent, selective, and low molecular weight inhibitors.[1]

Table 1: In Vitro KDR Kinase Inhibitory Activity of Selected Substituted Pyridin-2-amines

| Compound ID | Substitution Pattern | KDR IC50 (nM) | Reference |

| 1a | 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | 78 (Ki) | [2] |

| 1b | N-(1,3-thiazol-2-yl)pyridin-2-amine derivative | Potent (specific value not provided) | [1] |

| 1c | 4,6-disubstituted 2-aminopyridine | 28 (for inducible NOS, a related target) |

Note: Data is compiled from multiple sources and may have been generated using different assay conditions.

Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) Inhibition

ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as novel ALK/ROS1 dual inhibitors.[3] These compounds were developed to overcome resistance to existing inhibitors like crizotinib. The representative compound 2e demonstrated potent anti-proliferative activity against ALK-addicted and ROS1-addicted cancer cell lines.[3]

Table 2: In Vitro ALK and ROS1 Inhibitory and Antiproliferative Activities of a 2-amino-4-(1-piperidine) Pyridine Derivative

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 2e | ALK (L1196M mutant) | 41.3 | H3122 (ALK-addicted) | 6.27 | [3] |

| 2e | ROS1 (G2032R mutant) | 104.7 | HCC78 (ROS1-addicted) | 10.71 | [3] |

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor signaling and is a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance T-cell activation and antitumor immunity. Macrocyclic 2-substituted-pyridin-4-yl derivatives have been designed as potent and selective HPK1 inhibitors.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by these substituted pyridin-2-amine kinase inhibitors.

Caption: KDR (VEGFR2) Signaling Pathway.

Caption: ALK/ROS1 Signaling Pathway.

Caption: HPK1 Signaling in T-Cells.

Antitumor Activity

Beyond specific kinase inhibition, various substituted pyridin-2-amines exhibit broad antiproliferative activity against a range of cancer cell lines. This activity is often evaluated using cytotoxicity assays such as the MTT assay.

One of the notable examples is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, which has demonstrated significant antineoplastic activity in murine leukemia models.[4][5]

Table 3: Antiproliferative Activity of Selected Substituted Pyridin-2-amines against Various Cancer Cell Lines

| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine derivative 35 | T47D (Breast) | 7.9 | [6] |

| Imidazo[1,2-a]pyridine derivative 35 | MCF-7 (Breast) | 9.4 | [6] |

| Pyridine derivative 2 | HCT116 (Colon) | 12 | [7] |

| Pyridine derivative 4 | HCT116 (Colon) | 1.0 | [7] |

| Pyridine derivative 6 | HCT116 (Colon) | 0.86 | [8] |

Antimicrobial Activity

Substituted pyridin-2-amines also possess significant antimicrobial properties, with activity reported against both bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

For instance, a series of 2-amino-5-substituted pyridine derivatives have been synthesized and evaluated for their activity against phytopathogenic fungi and bacteria.

Table 4: Antimicrobial Activity of a Selected Substituted Pyridin-2-amine

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2c (a 2-aminopyridine derivative) | S. aureus | 39 | [9] |

| 2c (a 2-aminopyridine derivative) | B. subtilis | 39 | [9] |

| 2c (a 2-aminopyridine derivative) | B. cereus | 78 | [9] |

| 2c (a 2-aminopyridine derivative) | E. faecalis | 78 | [9] |

| 2c (a 2-aminopyridine derivative) | M. luteus | 78 | [9] |

| 2c (a 2-aminopyridine derivative) | L. monocytogenes | 156 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Substituted Pyridin-2-amines

General Procedure for the 2-Amination of Pyridine N-Oxides: A practical method for synthesizing substituted 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides.[10]

-

Combine pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF in a capped microwave reaction tube.

-

Stir the mixture and irradiate with microwaves to a set temperature of 150 °C for 15 minutes.

-

After cooling, purify the product by appropriate chromatographic methods.

In Vitro Kinase Inhibition Assay (VEGFR2/KDR)

The following protocol is adapted from a commercially available VEGFR2 (KDR) Kinase Assay Kit.[1][11]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Highly Sensitive XNA-Based RT-qPCR Assay for the Identification of ALK, RET, and ROS1 Fusions in Lung Cancer [mdpi.com]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

The Emergence of 4-Bromo-2-Aminopyridine Scaffolds: A Technical Guide to Their Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromo-2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have positioned it as a cornerstone in the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. The strategic placement of the amino and bromo substituents on the pyridine ring allows for facile and regioselective chemical modifications, making it an ideal starting point for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of 4-bromo-2-aminopyridine scaffolds, with a focus on their application in modern drug discovery.

Discovery and Significance

The utility of aminopyridine derivatives in medicinal chemistry has been recognized for decades, with their presence in numerous approved drugs. The introduction of a bromine atom at the 4-position of the 2-aminopyridine core significantly enhances its value as a synthetic intermediate.[1] The bromine atom can act as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[1] This capability is crucial for fine-tuning the pharmacological properties of drug candidates.

The 4-bromo-2-aminopyridine scaffold is a key component in the design of inhibitors for a variety of enzymes, particularly kinases and epigenetic targets like bromodomains.[2][3] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of kinases or the asparagine residue in the active site of bromodomains, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromine-substituted position provides a vector for introducing moieties that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The significance of this scaffold is underscored by its incorporation into molecules targeting critical signaling pathways implicated in cancer and inflammation. Notably, derivatives of similar aminopyrimidine cores have shown potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[2]

Quantitative Biological Data

The following table summarizes the biological activity of a series of aminopyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives, which share a similar core structure to 4-bromo-2-aminopyridine, as dual inhibitors of BRD4 and PLK1. This data highlights the potential of this class of compounds in targeting key oncogenic proteins.

| Compound ID | Modifications | BRD4 IC50 (µM)[2] | PLK1 IC50 (µM)[2] |

| 4 | Unsubstituted phenyl moiety | 0.029 | 0.094 |

| 6a | 4-methoxy phenyl ring | 0.141 | Not Reported |

| 6b | 4-methoxy phenyl ring | 0.077 | Not Reported |

| 7 | Two unsubstituted phenyl moieties | 0.042 | 0.02 |

| 9 | Lumazine derivative | Least active | 0.041 |

| Volasertib | Reference Drug | 0.017 | 0.025 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a 4-bromo-2-aminopyridine derivative and for key biological assays used in the evaluation of such compounds.

Synthesis of 2-Amino-4-bromopyridine

A common method for the synthesis of 2-amino-4-bromopyridine involves the Hofmann degradation of 4-bromopyridine-2-carboxamide.[2]

Step 1: Esterification of 4-bromopyridine hydrochloride

-

Suspend 4-bromopyridine hydrochloride in a suitable solvent such as ethanol.

-

Add a strong acid catalyst (e.g., sulfuric acid) and heat the mixture to reflux to form the corresponding ethyl ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the crude ethyl 4-bromo-2-pyridinecarboxylate.

Step 2: Amination of the ester

-

Dissolve the crude ester in a suitable solvent (e.g., methanol).

-

Bubble ammonia gas through the solution or use a solution of ammonia in methanol.

-

Stir the reaction at room temperature until the ester is fully converted to the amide, 4-bromo-2-pyridinecarboxamide.

-

Isolate the product by filtration or evaporation of the solvent.

Step 3: Hofmann degradation of the amide

-

Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add the 4-bromo-2-pyridinecarboxamide to the hypobromite solution while maintaining a low temperature.

-

Slowly warm the reaction mixture to initiate the Hofmann rearrangement.

-

After the reaction is complete, cool the mixture and extract the product, 2-amino-4-bromopyridine, with a suitable organic solvent.

-

Purify the product by crystallization or column chromatography.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the binding of inhibitors to BRD4.

Materials:

-

GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide (substrate)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compounds (4-bromo-2-aminopyridine derivatives)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the BRD4 protein and the biotinylated histone H4 peptide to each well.

-

Add the test compounds at various concentrations to the wells. Include positive (known inhibitor like JQ1) and negative (DMSO vehicle) controls.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Add the Glutathione Acceptor beads and incubate in the dark.

-

Add the Streptavidin Donor beads and perform a final incubation in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., a human leukemia cell line like MV4-11)

-

Cell culture medium and supplements

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compounds

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each compound.

Mandatory Visualizations

Signaling Pathway

Caption: BRD4 signaling pathway and point of inhibition.

Experimental Workflow

Caption: Drug discovery workflow for 4-bromo-2-aminopyridine derivatives.

Conclusion

The 4-bromo-2-aminopyridine scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its synthetic accessibility and the strategic positioning of its functional groups provide a robust platform for the design and development of potent and selective inhibitors of key biological targets. As demonstrated by the activity of related aminopyrimidine derivatives against BRD4 and PLK1, this scaffold holds significant promise for the discovery of novel anticancer and anti-inflammatory agents. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to harness the potential of 4-bromo-2-aminopyridine in their drug discovery endeavors. Continued exploration of the chemical space around this privileged scaffold is anticipated to yield the next generation of innovative therapeutics.

References

- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 4-Bromo-N-(tert-butyl)pyridin-2-amine. As a substituted 2-aminopyridine, this molecule holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic route and characterization workflow, and situates the compound within the broader context of relevant biological signaling pathways. All quantitative data are presented in clear, tabular format for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that several of these values are computational predictions and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1256819-02-9 | [1] |

| Molecular Formula | C₉H₁₃BrN₂ | [1] |

| Molecular Weight | 229.12 g/mol | [1] |

| Predicted Boiling Point | 294.4 ± 25.0 °C | N/A |

| Predicted Density | 1.364 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 6.48 ± 0.10 | N/A |

| Purity | ≥ 98% (Commercially available) | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| LogP | Not available |

Synthesis and Characterization: A Proposed Experimental Protocol

Synthesis of this compound

The synthesis can be envisioned as a nucleophilic aromatic substitution reaction, where the amino group of tert-butylamine displaces a suitable leaving group on a 2,4-dihalopyridine precursor.

Reaction Scheme:

Figure 1: Proposed synthetic route for this compound.

Materials:

-

2,4-Dibromopyridine

-

tert-Butylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and tert-butylamine (1.2 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

Figure 2: Standard workflow for the characterization of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity of atoms and the presence of the tert-butyl group and the substituted pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Generic Kinase Signaling Pathway

Substituted 2-aminopyridines can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates a generic kinase signaling pathway that could potentially be modulated by a compound like this compound.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful and versatile method is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in biologically active compounds.[3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[4][5]

This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine with various arylboronic acids. This protocol is designed to serve as a starting point for researchers and professionals in drug development, offering a reliable method for the synthesis of 4-aryl-N-(tert-butyl)pyridin-2-amine derivatives.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below:

Caption: General reaction scheme for the Suzuki coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids. These values are based on standard Suzuki-Miyaura conditions and may require optimization for specific substrates.[6][7]

| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 80-90 |

| 3-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 80-90 |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol, 0.03 equiv). Then, add the solvent system, typically a mixture of an organic solvent and water (e.g., 4 mL of 1,4-dioxane and 1 mL of degassed water).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-N-(tert-butyl)pyridin-2-amine.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.

Caption: Step-by-step experimental workflow.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-N-(tert-butyl)pyridin-2-amine. This reaction is a powerful tool for the synthesis of N-aryl-N'-(tert-butyl)pyridin-2,4-diamines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1]

This document focuses on the application of the Buchwald-Hartwig amination to couple various primary amines with this compound, yielding a library of substituted N,N'-bipyridine-2,4-diamine derivatives. These products are of significant interest in drug discovery and development due to their structural resemblance to known bioactive molecules.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

A Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl bromide (this compound). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylated amine product and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle. The choice of palladium source, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Experimental Protocols

While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented, the following generalized procedures are based on established protocols for similar bromopyridine substrates and can be used as a starting point for optimization.[3]

General Procedure for Catalyst Screening

To identify the optimal conditions for the coupling of a specific amine with this compound, a systematic screening of catalysts, ligands, bases, and solvents is recommended.

Materials:

-

This compound

-

Amine of interest

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, Xantphos)[4][5][6]

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vials and magnetic stir bars

Procedure:

-

To an array of oven-dried reaction vials, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 fold excess relative to Pd).

-

Add the base (1.5-2.5 equivalents).

-

Add this compound (1.0 equivalent).

-

Seal the vials with septa and purge with an inert gas.

-

Add the anhydrous solvent via syringe.

-

Add the amine (1.1-1.5 equivalents) via syringe.